5-Amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid
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Overview
Description
5-Amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid is a natural product found in Bacteria and Chromobacterium violaceum with data available.
Scientific Research Applications
Synthesis Applications
Synthesis of α-trifluoromethyl α-amino acids : A study by Burger et al. (2006) detailed the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This process showcases the versatility of complex amino acids in synthesizing structurally diverse compounds (Burger et al., 2006).
Nucleophilic Reactions for Synthesizing Esters : Heleyová and Ilavský (1997) discussed nucleophilic reactions involving amino derivatives to produce esters of benzoxazolylamino-2-cyanopropenoic acid. This illustrates the use of amino acids in creating varied chemical structures (Heleyová & Ilavský, 1997).
Ring Transformations into Imidazolidinediones : Research by Milcent et al. (1991) explored the transformation of oxadiazole derivatives into imidazolidinedione derivatives, highlighting the potential of amino acids in ring transformation processes (Milcent et al., 1991).
Chemical Properties and Reactions
Synthesis of Schiff Base Compounds : Gupta et al. (2016) synthesized Schiff's bases derived from lysine and aromatic aldehydes, demonstrating the role of amino acids in synthesizing compounds with potential applications in corrosion inhibition (Gupta et al., 2016).
Synthesis of Novel Schiff Base Scaffolds : Karati et al. (2022) researched the microwave-assisted synthesis of Schiff base compounds of pyrazole nuclei. This study underscores the role of amino acids in developing new pharmacologically active molecules (Karati et al., 2022).
Formation of Amino Acid Derivatives for Pseudopeptide Synthesis : Pascal et al. (2000) synthesized 4-Amino-3-(aminomethyl)benzoic acid, a novel unnatural amino acid, highlighting its utility as a building block for peptidomimetics (Pascal et al., 2000).
properties
Molecular Formula |
C16H24N4O3 |
---|---|
Molecular Weight |
320.39 g/mol |
IUPAC Name |
5-amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid |
InChI |
InChI=1S/C16H24N4O3/c17-13(7-4-8-20-16(18)19)14(21)10-12(15(22)23)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,17H2,(H,22,23)(H4,18,19,20) |
InChI Key |
FQRLGZIGRMSTAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O |
synonyms |
5-amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid arphamenine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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